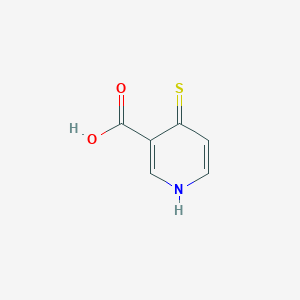

4-巯基吡啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Mercaptopyridine-3-carboxylic acid is a chemical compound . It is also known as 4-Mercaptonicotinic acid .

Synthesis Analysis

The synthesis of 4-Mercaptopyridine-3-carboxylic acid involves various processes. A light lanthanide thin film nanocomplex of Ce(III) with 2-mercaptopyridine-3-carboxylic acid (MPC) was synthesized via the layer-by-layer self-assembly (LbL-SA) chemical deposition method . The synthesized nanolanthanide complex was subjected to a number of analytical measurements to characterize and confirm its structure .Molecular Structure Analysis

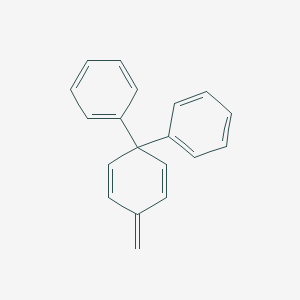

The molecular structure of 4-Mercaptopyridine-3-carboxylic acid has been studied using various techniques such as in situ electrochemical scanning tunneling microscopy (EC-STM) in HClO4, cyclic voltammetry, X-ray photoelectron spectroscopy (XPS), and density functional theory (DFT) .Chemical Reactions Analysis

2-Mercaptopyridine-3-carboxylic acid (MPC), also known as 2-mercaptonicotinic acid, is a derivative of nicotinic acid (vitamin B3). MPC contains a thiol group and a carboxylic acid group in ortho- and meta-positions to the N of the pyridine ring, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Mercaptopyridine-3-carboxylic acid have been studied using various techniques. For instance, the adsorption of 4-Mercaptopyridine on Au (111) from aqueous or ethanolic solutions has been studied using different surface characterization techniques and density functional theory calculations (DFT) including van der Waals interactions .科学研究应用

Organic Synthesis

Carboxylic acids, such as 4-Mercaptopyridine-3-carboxylic acid, are versatile organic compounds used in various areas including organic synthesis . They can participate in a variety of organic reactions, such as substitution, elimination, oxidation, and coupling .

Nanotechnology

In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This could potentially apply to 4-Mercaptopyridine-3-carboxylic acid as well.

Polymers

Carboxylic acids have applications in the area of polymers as monomers, additives, catalysts, etc . Given its carboxylic acid group, 4-Mercaptopyridine-3-carboxylic acid could potentially be used in similar applications.

Fabrication of Nanowell Based Sensors

4-Mercaptopyridine-3-carboxylic acid can be used in the fabrication of nanowell based sensors for the detection of improvised explosive devices (IEDs) .

Functionalization of Gold Nanoparticles

This compound can be used for the functionalization of gold nanoparticles (AuNPs) for the highly sensitive and selective detection of Cd 2+ in colorimetric assays .

Synthesis of Polymeric Compounds

2-Mercaptopyridine-3-carboxylic acid, a related compound, has been used for the synthesis of polymeric compounds . It’s possible that 4-Mercaptopyridine-3-carboxylic acid could be used in a similar manner.

作用机制

Target of Action

It’s known that mercaptopyridines, in general, have been used in the synthesis of various complexes

Mode of Action

It’s known that mercaptopyridines can form co-crystals with other compounds, which could potentially alter their interaction with targets . More detailed studies are required to understand the specific interactions of 4-Mercaptopyridine-3-carboxylic acid with its targets.

Biochemical Pathways

It’s known that pyridones, which are oxidation products of nicotinamide and its derivatives, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki)

Result of Action

It’s known that mercaptopyridines can form co-crystals with other compounds, potentially altering their physicochemical properties and biological activities

Action Environment

It’s known that the synthesis of co-crystals involving mercaptopyridines can be influenced by conditions such as light exposure

安全和危害

未来方向

The future directions of 4-Mercaptopyridine-3-carboxylic acid research could involve the synthesis of new co-crystals. For instance, four new co-crystals were synthesized via cross-crystallisation of 2- and 4-mercaptopyridines with thiourea and trithiocyanuric acid . The resulting structures are the first four reported co-crystals of mercaptopyridines .

属性

IUPAC Name |

4-sulfanylidene-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)4-3-7-2-1-5(4)10/h1-3H,(H,7,10)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGWKRJJEODSIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=S)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356075 |

Source

|

| Record name | 4-MERCAPTOPYRIDINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18103-73-6 |

Source

|

| Record name | 4-MERCAPTOPYRIDINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)

![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)